Structure of 4-butoxy-2,6-dimethylphenylboronic acid
Structure of 4-butoxy-2,6-dimethylphenylboronic acid
An In-depth Technical Guide to the Structure, Synthesis, and Application of 4-Butoxy-2,6-dimethylphenylboronic Acid
This guide provides a comprehensive technical overview of 4-butoxy-2,6-dimethylphenylboronic acid, a specialized organoboron compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, outlines a robust synthetic pathway and characterization protocol, and explores its primary application as a sterically-hindered coupling partner in modern organic synthesis. While direct literature on this specific analogue is emerging, this guide synthesizes data from closely related structures and foundational chemical principles to provide a reliable and actionable resource.
Molecular Structure and Physicochemical Profile
Organoboron compounds, particularly boronic acids, have become indispensable tools in synthetic chemistry due to their stability, versatile reactivity, and relatively low toxicity.[1][2] The title compound, 4-butoxy-2,6-dimethylphenylboronic acid, belongs to a class of sterically-hindered arylboronic acids, which offer unique reactivity profiles in cross-coupling reactions. Its structure is characterized by three key features that dictate its chemical behavior: the reactive boronic acid moiety, an electron-rich aromatic core, and significant steric shielding from two ortho-methyl groups.
Core Chemical Structure
The molecule consists of a central benzene ring substituted at three positions. The boronic acid group [-B(OH)₂] at C1 is the primary site of reactivity, engaging in transmetalation with transition metal catalysts.[3] A butoxy group (-O(CH₂)₃CH₃) at C4 acts as an electron-donating group, increasing the electron density of the aromatic ring. Two methyl groups (-CH₃) at the C2 and C6 positions (ortho to the boronic acid) create significant steric hindrance, which is a critical factor influencing its reaction kinetics and selectivity.[4]
Predicted Physicochemical Properties
The combination of a lipophilic butoxy chain and a polar boronic acid group gives the molecule amphiphilic character. The following properties are predicted based on its structure and data from analogous compounds.[5]
| Property | Predicted Value | Influence of Structural Features |
| Molecular Formula | C₁₂H₁₉BO₃ | - |
| Molecular Weight | 222.09 g/mol | - |
| Appearance | White to off-white solid | Typical for arylboronic acids.[6] |
| pKa (Acidic Apparent) | ~9.5 - 10.5 | The boronic acid moiety is a weak Lewis acid. |
| LogP (Octanol-Water) | ~3.0 - 3.5 | The C4 alkyl chain significantly increases lipophilicity compared to simpler phenylboronic acids. |
| Solubility | Soluble in organic solvents (THF, Dioxane, Ethanol); limited solubility in water. | The hydrophobic butoxy and dimethylphenyl groups dominate, reducing aqueous solubility.[6] |
| Storage | Inert atmosphere, 2-8°C | Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.[7] |
Synthesis and Spectroscopic Characterization
The synthesis of arylboronic acids is a well-established field in organic chemistry.[8] A reliable and common method involves the formation of an organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile. This approach provides a high degree of control and is adaptable to various substitution patterns.
Proposed Synthetic Workflow
The proposed synthesis starts with 1-bromo-4-butoxy-2,6-dimethylbenzene. This precursor undergoes a lithium-halogen exchange to form a highly reactive aryllithium species. This nucleophile is then reacted with a trialkyl borate (e.g., triisopropyl borate) at low temperature, followed by an acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid.
Experimental Protocol: Synthesis
Materials: 1-bromo-4-butoxy-2,6-dimethylbenzene (1.0 eq.), n-Butyllithium (1.1 eq., 2.5 M in hexanes), Triisopropyl borate (1.2 eq.), Anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric Acid (HCl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica gel.
Methodology:
-
Reaction Setup: Add 1-bromo-4-butoxy-2,6-dimethylbenzene to an oven-dried, three-necked flask under an inert argon atmosphere. Dissolve in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate dropwise. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2). Stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Analytical Characterization
Confirmation of the structure and purity requires standard spectroscopic techniques. The predicted data below is based on established principles and analysis of similar structures.[9][10]
Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~6.75 | s | 2H | Ar-H |
| ~4.80 | br s | 2H | B(OH)₂ |
| ~3.95 | t | 2H | -O-CH₂- |
| ~2.25 | s | 6H | Ar-CH₃ |
| ~1.75 | m | 2H | -OCH₂-CH₂- |
| ~1.50 | m | 2H | -CH₂-CH₂-CH₃ |
| ~0.98 | t | 3H | -CH₂-CH₃ |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300-3200 (broad) | O-H Stretch | B-OH |
| ~2960-2850 | C-H Stretch | C-H (Alkyl) |
| ~1610, 1470 | C=C Stretch | C=C (Aromatic) |
| ~1350 | B-O Stretch | B-O |
| ~1250 | C-O Stretch | Ar-O-C (Ether) |
Applications in Synthesis and Drug Development
The primary utility of 4-butoxy-2,6-dimethylphenylboronic acid is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and styrenyl motifs that are prevalent in pharmaceuticals.[11][]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki reaction couples an organoboron species (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[3] The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups.
Protocol: Suzuki-Miyaura Coupling
Materials: 4-butoxy-2,6-dimethylphenylboronic acid (1.2 eq.), Aryl bromide/iodide (1.0 eq.), Pd(PPh₃)₄ (0.03 eq.), Potassium Carbonate (K₂CO₃, 2.0 eq.), Toluene, Ethanol, Water.
Methodology:
-
Setup: To a flask, add the aryl halide, 4-butoxy-2,6-dimethylphenylboronic acid, and K₂CO₃.
-
Solvent & Catalyst: Add a 4:1:1 mixture of Toluene/Ethanol/Water. Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Add the palladium catalyst, Pd(PPh₃)₄, to the mixture. Heat the reaction to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The product is purified via column chromatography.
Importance in Drug Discovery
Boronic acids are not just synthetic intermediates; they are also recognized as important pharmacophores. The boron atom's unique electronic properties allow it to form reversible covalent bonds with diols, a feature exploited in enzyme inhibition.[13] For example, the FDA-approved drug Bortezomib (Velcade®) contains a boronic acid that reversibly inhibits the 26S proteasome, a key target in cancer therapy.[2][14]
The structure of 4-butoxy-2,6-dimethylphenylboronic acid makes it an attractive building block for several reasons:
-
Steric Control: The ortho-methyl groups can direct the conformation of the final biaryl product, which is crucial for binding to biological targets. While steric hindrance can slow the reaction, it often improves selectivity.[4]
-
Modulation of Properties: The butoxy group can be used to tune the lipophilicity and metabolic stability of a potential drug candidate.
-
Synthetic Accessibility: The straightforward synthesis allows for the creation of diverse libraries of compounds for screening in drug discovery programs.[15]
Conclusion
4-Butoxy-2,6-dimethylphenylboronic acid is a valuable, albeit specialized, reagent for organic synthesis. Its structure, characterized by a sterically encumbered and electronically activated phenylboronic acid core, makes it an ideal candidate for constructing complex biaryl systems via the Suzuki-Miyaura coupling. This guide has provided a predictive but chemically sound framework for its synthesis, characterization, and application, offering researchers a solid foundation for incorporating this versatile building block into their synthetic and drug discovery endeavors.
References
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MilliporeSigma. (4-(tert-Butyl)-2,6-dimethylphenyl)boronic acid. MilliporeSigma. [Link]
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do Céu Costa, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. [Link]
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Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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U.S. Environmental Protection Agency. (2,4-Dibutoxyphenyl)boronic acid Properties. EPA CompTox Chemicals Dashboard. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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BuyersGuideChem. 4-Methoxy-2,6-dimethylphenylboronic acid. BuyersGuideChem. [Link]
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Singh, V. K., et al. (2023). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. Molecules. [Link]
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Brooks, W. L. A., & Sumerlin, B. S. (2012). Biomedical applications of boronic acid polymers. Polymer. [Link]
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Scripps Research Institute. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. EurekAlert!. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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